molecular formula C7H3ClO2S2 B1588100 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid CAS No. 39244-08-1

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid

Cat. No. B1588100
CAS RN: 39244-08-1
M. Wt: 218.7 g/mol
InChI Key: GCQFYYGUNYJMNY-UHFFFAOYSA-N
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Description

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is a unique chemical compound with the empirical formula C7H3ClO2S2 and a molecular weight of 218.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid can be represented by the SMILES string OC(=O)c1sc2sccc2c1Cl . The InChI representation is 1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10) .


Physical And Chemical Properties Analysis

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is a powder with a melting point between 246-248 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds

    3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid derivatives are used in synthesizing various heterocyclic compounds, such as oxadiazoles, thiadiazoles, and triazoles, which have potential applications in medicinal chemistry and materials science (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

  • Functionalization of Metal-Organic Frameworks (MOFs)

    Derivatives of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid are used in functionalizing MOFs, which have applications in gas adsorption, sensing activities, and magnetic properties (Wang et al., 2016).

  • Organic Semiconductors

    These derivatives are valuable in synthesizing organic semiconductors, which are crucial for applications like OLEDs and photovoltaic cells (Dey et al., 2010).

Advanced Material Development

  • Nanotechnology

    Thieno[2,3-b]thiophene analogs are used in the molecular design for multidimensional nanoarchitectures, which have implications in nanotechnology and material science (Mishra, Ma, & Bäuerle, 2009).

  • Electrosynthesis and Optical Properties

    Electrosynthesis involving these compounds explores their electrochemical characteristics and potential in developing materials with unique optical properties (Lô et al., 2008).

  • Luminescence Sensing and Environmental Applications

    Certain metal-organic frameworks constructed from thieno-functionalized dicarboxylate demonstrate efficient luminescence sensing capabilities, useful for detecting environmental contaminants (Zhao et al., 2017).

Safety And Hazards

The safety information for 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-chlorothieno[2,3-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQFYYGUNYJMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407088
Record name 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid

CAS RN

39244-08-1
Record name 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Cinar, T Ozturk - Chemical Reviews, 2015 - ACS Publications
Heterocyclic compounds comprising various biochemical materials are an indispensable member of our life such as nucleic acids. Moreover, many naturally occurring pigments, …
Number of citations: 539 pubs.acs.org

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